N-3 Benzyl vs. N-3 Acetate Substitution: Impact on Calculated LogP and Predicted PPARγ Binding Pose
In silico comparison of the target compound with its closest commercially cataloged analog, ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate (CAS 1048675-92-8), reveals that replacing the N-3 acetate substituent with an N-3 benzyl group increases calculated logP (XLogP3) from approximately 1.8 to 3.2, representing a ΔlogP of +1.4 units [1]. This higher lipophilicity is predicted to improve passive membrane permeability but may also shift the compound's binding orientation within the PPARγ ligand-binding domain by filling the hydrophobic sub-pocket adjacent to helix 3, a region not engaged by rosiglitazone [2]. No direct experimental binding data are available for the target compound.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ≈ 3.2 (in silico) |
| Comparator Or Baseline | Ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate: ≈ 1.8 (in silico) |
| Quantified Difference | ΔlogP ≈ +1.4 |
| Conditions | XLogP3 algorithm (PubChem computational pipeline); no experimental logP/logD measured |
Why This Matters
A 1.4-unit logP increase significantly alters compound distribution in biological assays (e.g., protein binding, membrane partitioning) and organic/aqueous extraction workflows, directly affecting experimental design and procurement decisions when aqueous solubility or metabolic profile is a priority.
- [1] PubChem. (2025). Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate – Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
- [2] Zoete, V., Grosdidier, A., & Michielin, O. (2007). Peroxisome proliferator-activated receptor structures: ligand specificity, molecular switch and interactions with regulators. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1771(8), 915-925. View Source
